Kallosin A

Description

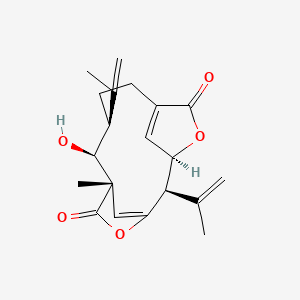

Structure

3D Structure

Properties

Molecular Formula |

C20H24O5 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

(2R,3R,9S,10S,11S)-10-hydroxy-11-methyl-2,9-bis(prop-1-en-2-yl)-4,13-dioxatricyclo[9.2.1.13,6]pentadeca-1(14),6(15)-diene-5,12-dione |

InChI |

InChI=1S/C20H24O5/c1-10(2)13-7-6-12-8-14(24-18(12)22)16(11(3)4)15-9-20(5,17(13)21)19(23)25-15/h8-9,13-14,16-17,21H,1,3,6-7H2,2,4-5H3/t13-,14+,16+,17-,20-/m0/s1 |

InChI Key |

QFEYDWNEIMUBOK-YTRSDULBSA-N |

Isomeric SMILES |

CC(=C)[C@@H]1CCC2=C[C@H]([C@H](C3=C[C@@]([C@H]1O)(C(=O)O3)C)C(=C)C)OC2=O |

Canonical SMILES |

CC(=C)C1CCC2=CC(C(C3=CC(C1O)(C(=O)O3)C)C(=C)C)OC2=O |

Synonyms |

kallosin A |

Origin of Product |

United States |

Advanced Methodologies for Isolation and Structural Elucidation of Kallosin a

Sophisticated Extraction Techniques for Marine Natural Products

The initial step in isolating marine natural products like Kallosin A involves their extraction from the source organism. Modern techniques aim to maximize yield and purity while minimizing degradation of these often delicate molecules. nih.govmdpi.com

Optimized Solvent Extraction Protocols

Traditional solvent extraction remains a fundamental method for obtaining natural products from marine sponges and other invertebrates. alfa-chemistry.comresearchgate.net The process involves using solvents like methanol (B129727), ethanol, acetone, or chloroform (B151607) to break down the organism's cell walls and dissolve the target compounds. alfa-chemistry.com To enhance the efficiency and selectivity for a compound like this compound, a diterpenoid, a sequential solvent gradient extraction is often optimized. cardiff.ac.uk This involves a stepwise increase in solvent polarity, which allows for the separation of compounds into broad polarity-based fractions. researchgate.net For instance, a typical protocol might start with a non-polar solvent such as hexane (B92381) to remove lipids, followed by solvents of increasing polarity like ethyl acetate (B1210297) and finally methanol to extract more polar compounds. researchgate.netmdpi.com This fractionation simplifies the subsequent purification steps. researchgate.net

The selection of solvents and the extraction conditions are critical and are often tailored to the specific class of compounds being targeted. mdpi.com For diterpenoids, a combination of moderately polar solvents is generally effective. The process is typically carried out on freeze-dried and ground samples of the marine organism to maximize the surface area for extraction. researchgate.net

| Parameter | Description | Relevance to this compound Isolation |

| Solvent Choice | Selection of solvents based on the polarity of the target compound. | Diterpenoids like this compound are moderately polar, making solvents like ethyl acetate and methanol suitable. |

| Solvent Sequence | A gradient of solvents from non-polar to polar is used for initial fractionation. | This allows for the removal of unwanted compounds and enriches the extract with diterpenoids. |

| Sample Preparation | The marine organism is typically freeze-dried and ground. | Increases extraction efficiency by maximizing solvent contact with the cells. |

Supercritical Fluid Extraction (SFE) Applications

Supercritical Fluid Extraction (SFE) has emerged as a green and highly efficient alternative to traditional solvent extraction. ajgreenchem.comcsic.es This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. nih.govajgreenchem.com A fluid becomes supercritical when it is heated and pressurized above its critical point, endowing it with properties of both a liquid and a gas. nih.gov Supercritical CO₂ is favored due to its mild critical conditions (31.1 °C and 73.8 bar), non-toxicity, and the ease with which it can be removed from the extract by simple depressurization. ajgreenchem.com

The primary advantage of SFE is the ability to tune the solvating power of the supercritical fluid by altering the pressure and temperature. ajgreenchem.com This allows for highly selective extractions. For a moderately polar compound like this compound, the polarity of supercritical CO₂ can be increased by adding a small amount of a polar co-solvent, such as methanol or ethanol. nih.govcsic.es This modification enhances the extraction efficiency for a broader range of compounds. SFE is particularly beneficial for thermally labile compounds as it can be performed at low temperatures, preventing degradation. ajgreenchem.com

| Feature | Advantage | Application for Marine Natural Products |

| Tunable Selectivity | Solvent strength can be adjusted by changing pressure and temperature. | Allows for targeted extraction of specific compound classes like diterpenoids. |

| Green Technology | Uses non-toxic, recyclable CO₂ and reduces organic solvent consumption. ajgreenchem.com | Environmentally friendly approach for extracting compounds from sensitive marine ecosystems. |

| Mild Conditions | Low extraction temperatures prevent degradation of thermolabile compounds. ajgreenchem.com | Ideal for preserving the integrity of complex molecules like this compound. |

Advanced Liquid-Liquid Partitioning Methods

Following the initial extraction, the crude extract, which is a complex mixture of compounds, undergoes further fractionation. Advanced liquid-liquid partitioning techniques are employed for this purpose. researchgate.net One such powerful method is Countercurrent Chromatography (CCC). numberanalytics.com CCC is a form of liquid-liquid partition chromatography that relies on the differential partitioning of solutes between two immiscible liquid phases. numberanalytics.com

In CCC, there is no solid stationary phase, which eliminates irreversible adsorption and potential sample loss, leading to high recovery rates. numberanalytics.com The technique involves a continuous partitioning process between a stationary liquid phase and a mobile liquid phase, allowing for the separation of compounds based on their partition coefficients. numberanalytics.com The selection of the two-phase solvent system is crucial for a successful separation and is tailored to the polarity of the target compounds. For diterpenoids like this compound, various solvent systems can be employed to effectively separate them from other components in the crude extract. The scalability of CCC makes it a valuable tool in natural product isolation. numberanalytics.com

High-Resolution Purification Strategies

To obtain this compound in its pure form, the enriched fractions from the initial extraction and partitioning steps must be subjected to high-resolution purification techniques.

Chromatographic Separations

Chromatography is the cornerstone of purification in natural product chemistry. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and versatile technique used for this purpose. oxfordindices.com

HPLC is utilized in two primary modes for the isolation and analysis of natural products: preparative and analytical. metabion.comteledynelabs.com

Analytical HPLC: The main goal of analytical HPLC is to identify and quantify the components in a mixture. hplcvials.com It uses columns with smaller internal diameters (typically 2.1–4.6 mm) and smaller particle sizes (3–5 µm) to achieve high separation efficiency and resolution. metwarebio.com In the context of this compound, analytical HPLC would be used to monitor the purity of fractions obtained from other chromatographic steps and to determine the retention time of the target compound. hplcvials.com

Preparative HPLC: The objective of preparative HPLC is to isolate and purify a specific compound from a mixture for further use. teledynelabs.com It employs columns with larger internal diameters and larger particle sizes to accommodate larger sample loads. metwarebio.com The purified compound is collected in fractions as it elutes from the column. metabion.com The isolation of this compound would involve injecting the enriched fraction onto a preparative HPLC system and collecting the peak corresponding to the compound. nih.gov Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile (B52724) or methanol), is commonly used for the purification of diterpenoids. nih.gov

The development of an HPLC method often starts at the analytical scale to optimize the separation conditions (e.g., mobile phase composition, gradient, and flow rate), which are then scaled up for preparative purification. thermofisher.com The high resolution of HPLC is essential for separating this compound from other closely related diterpenoids that may be present in the extract. kromasil.com

| HPLC Mode | Primary Goal | Column Characteristics | Application for this compound |

| Analytical | Identification and quantification | Small diameter, small particles for high resolution. metwarebio.com | Purity assessment of fractions, method development. |

| Preparative | Isolation and purification | Large diameter, larger particles for high capacity. metwarebio.com | Final purification of this compound for structural elucidation. |

The structural assignment of the isolated this compound is then definitively confirmed through a combination of spectroscopic techniques, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and accurate mass spectrometry. nih.govnih.gov In the case of this compound, its novel structure was ultimately confirmed by single-crystal X-ray diffraction analysis. nih.gov

Advanced Column Chromatography (e.g., Silica (B1680970) Gel, Reversed-Phase, Sephadex)

Column chromatography is a cornerstone technique for the purification of terpenoids from natural extracts. nih.gov For a compound like this compound, a diterpene, this method is particularly effective. The process typically begins with fractionation of the crude organic extract using silica gel column chromatography. nih.gov This technique separates compounds based on their polarity. A gradient elution system, starting with nonpolar solvents (like hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate), allows for the separation of fractions with increasing polarity. nih.gov

Further purification of the fractions containing this compound would likely involve additional chromatographic steps. Reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is polar (e.g., a mixture of water and methanol or acetonitrile), separates molecules based on their hydrophobicity. Size-exclusion chromatography, using resins like Sephadex, can also be employed to separate compounds based on molecular size, which is useful for removing high molecular weight polymeric materials. nih.gov

Countercurrent Chromatography

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that eliminates the use of a solid support, thereby preventing the irreversible adsorption of the sample. bas.bgcapes.gov.br This technique separates components based on their differential partitioning between two immiscible liquid phases. bas.bg High-Speed Countercurrent Chromatography (HSCCC), an advanced form of CCC, is particularly effective for the separation of natural products due to its high sample capacity and efficiency. capes.gov.brresearchgate.net While the specific use of CCC in the original isolation of this compound is not explicitly documented in primary literature, its applicability for separating complex natural product mixtures makes it a relevant and powerful tool for such purposes. nih.govacs.org

Planar Chromatography

Planar chromatography, most commonly Thin-Layer Chromatography (TLC), is an essential tool in the isolation process. TLC is primarily used for the rapid, qualitative analysis of the fractions obtained from column chromatography. By spotting the collected fractions on a TLC plate (e.g., silica gel) and developing it with an appropriate solvent system, chemists can visualize the separated compounds. This allows for the identification and pooling of fractions containing the target compound, this compound, based on its retention factor (Rf) value. High-Performance TLC (HPTLC) offers improved resolution and quantification capabilities, making it a powerful technique for analyzing complex samples.

Solid Phase Extraction (SPE) in Natural Product Isolation

Solid Phase Extraction (SPE) serves as a crucial sample preparation step, designed for the rapid and selective purification and concentration of analytes from a solution before further chromatographic analysis. In the context of isolating this compound, SPE would be used to clean up the initial crude extract. The extract is passed through a cartridge containing a solid adsorbent (sorbent). Depending on the sorbent and solvent choice, the target compound can be retained on the sorbent while impurities are washed away, or vice-versa. This process reduces matrix complexity, concentrates the diterpenoid fraction, and exchanges the solvent for one that is compatible with subsequent chromatographic steps, ultimately improving the efficiency and resolution of the separation.

Crystallization Techniques for Purity Enhancement

The ultimate confirmation of this compound's molecular structure was achieved through single-crystal X-ray diffraction analysis. researchgate.netnih.gov This requires obtaining a high-purity, single crystal of the compound. Crystallization is a critical purification technique that separates a compound from its impurities based on differences in solubility. The process is often described as an "art," requiring careful control of conditions to promote the formation of a well-ordered crystal lattice.

Common laboratory techniques to achieve this include the slow evaporation of a solvent from a saturated solution or the vapor diffusion method. In the vapor diffusion method, a drop containing the purified compound and a precipitant is allowed to equilibrate in a sealed chamber with a larger reservoir of the precipitant, leading to a slow increase in concentration that facilitates crystal growth. The formation of high-quality crystals is essential, as it not only provides the purest form of the compound but also enables the definitive determination of its three-dimensional structure and absolute stereochemistry.

Comprehensive Spectroscopic and Spectrometric Characterization

Following isolation and purification, the precise molecular structure of this compound was determined using a combination of advanced spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy was the principal technique used to determine the novel carbon skeleton and complex stereochemistry of this compound. researchgate.netnih.gov NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide information about the types and numbers of proton and carbon atoms in the molecule. For this compound, the ¹³C NMR data revealed the presence of 20 carbon atoms, including characteristic signals for its two distinct furanone moieties. nih.gov

Two-dimensional (2D) NMR experiments were crucial for establishing the connectivity of the atoms and the relative stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms, helping to piece together molecular fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is vital for connecting the fragments into a complete structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, providing critical information for determining the molecule's relative stereochemistry and conformation.

Through the meticulous analysis of these 1D and 2D NMR datasets, the unique rearranged pseudopterane framework and the complete stereochemical and connectivity assignments for this compound were established. researchgate.netnih.gov

NMR Spectral Data for this compound

The following table summarizes the ¹H and ¹³C NMR spectral data for this compound, which were foundational to its structural elucidation.

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |

| 1 | 148.8 | |

| 2 | 114.7 | 4.96, s; 5.15, s |

| 3 | 48.7 | 3.14, dd (10.0, 5.0) |

| 4 | 33.9 | 2.16, m; 2.25, m |

| 5 | 30.6 | 1.70, m; 1.85, m |

| 6 | 41.5 | 2.05, m |

| 7 | 42.1 | 1.45, m; 1.60, m |

| 8 | 146.5 | |

| 9 | 113.3 | 4.80, s; 4.92, s |

| 10 | 49.8 | 2.85, d (10.0) |

| 11 | 78.9 | 4.45, d (10.0) |

| 12 | 126.9 | |

| 13 | 155.8 | 7.45, s |

| 14 | 72.8 | 5.80, s |

| 15 | 172.4 | |

| 16 | 21.4 | 1.80, s |

| 17 | 19.8 | 1.75, s |

| 18 | 85.6 | |

| 19 | 174.1 | |

| 20 | 22.5 | 1.15, s |

Data derived from interpretation of published findings.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

The molecular formula of this compound was determined to be C₂₀H₂₄O₅ through accurate mass measurement. acs.orgacs.org The original study utilized Fast Atom Bombardment Mass Spectrometry (FABMS). acs.org High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, allowing for the calculation of a unique elemental composition. sigmaaldrich.com The experimentally determined exact mass is compared against theoretical masses for possible formulas, confirming the molecular formula. nih.gov For this compound, the monoisotopic mass is calculated to be 344.16237386 Da. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy was employed to identify the key functional groups present in the this compound molecule. acs.orgstudymind.co.uk The IR spectrum showed characteristic absorption bands that provided crucial initial evidence for its structure. acs.orgmlsu.ac.inlibretexts.org

Table 2: Key IR Absorption Bands for this compound acs.org

| Wavenumber (νₘₐₓ, cm⁻¹) | Functional Group Indicated |

| 3521 | Hydroxyl group (O-H stretch) |

| 1771 | Carbonyl group (C=O stretch), likely γ-lactone |

| 1752 | Carbonyl group (C=O stretch), likely a second, distinct γ-lactone |

| 1647 | Carbon-carbon double bond (C=C stretch) |

The presence of a strong absorption at 3521 cm⁻¹ suggested a hydroxyl group. acs.org Two distinct, strong carbonyl absorptions at 1771 and 1752 cm⁻¹ were indicative of two separate lactone (cyclic ester) rings, later confirmed as 2(3H)- and 2(5H)-furanone moieties. acs.org The band at 1647 cm⁻¹ pointed to the presence of carbon-carbon double bonds. acs.org

X-ray Crystallography for Absolute Stereochemistry

Single-crystal X-ray diffraction analysis was the definitive method used to confirm the novel molecular structure and establish the relative configuration of this compound. acs.orgnih.govcapes.gov.br This powerful technique involves irradiating a single, well-ordered crystal of the compound with X-rays. mdpi.comcaltech.edu The diffraction pattern produced is used to calculate the precise three-dimensional arrangement of atoms in the crystal lattice, providing unambiguous proof of the molecular structure and stereochemistry. mdpi.com this compound was obtained as a colorless crystalline solid, which was suitable for this analysis, ultimately confirming its unique rearranged pseudopterane skeleton. acs.orgacs.org

Circular Dichroism (CD) Spectroscopy for Chiral Information

While this compound is a chiral molecule, as evidenced by its reported optical rotation ([α]²⁰D -48.1), the use of circular dichroism (CD) spectroscopy for its analysis was not described in the primary literature. acs.org CD spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by a chiral molecule. trinity.edupmda.go.jp This technique is particularly sensitive to the three-dimensional structure of molecules and can serve as a "fingerprint" for a specific chiral compound. trinity.edu It is widely used to determine the absolute configuration of chiral centers and to study the conformational properties of molecules in solution. researchgate.netnih.gov

Hyphenated Techniques in Structural Elucidation (e.g., LC-MS, LC-NMR, GC-MS)

The original isolation of this compound in 2003 involved classical methods of repeated column chromatography over silica gel, with fractions monitored by thin-layer chromatography (TLC) and NMR. acs.org Modern natural product discovery heavily relies on hyphenated techniques, which couple a separation method with a spectroscopic detector. chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern analytical and natural product chemistry. nih.govlcms.cz It combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. nih.gov In the context of a compound like this compound, LC-MS would be used to rapidly analyze crude extracts or purification fractions, identifying the mass of the target compound and guiding the isolation process far more efficiently than traditional methods.

Biosynthetic Pathways and Precursor Elucidation of Kallosin a

Investigation of the Biosynthetic Origins in Pseudopterogorgia kallos

The biosynthesis of Kallosin A within Pseudopterogorgia kallos is a testament to the complex metabolic pathways present in marine organisms. Scientists have proposed that this compound is a rearranged pseudopterane diterpenoid, suggesting a shared biosynthetic origin with other members of this family. acs.org

Tracing Diterpene Precursors

The journey to this compound begins with the universal precursor for diterpenes, geranylgeranyl diphosphate (B83284) (GGPP). hebmu.edu.cn Through a series of intricate cyclization reactions, GGPP is transformed into the foundational skeletons of various diterpenoids. In the case of pseudopteranes, a key intermediate is elisabethatriene (B1243429). hebmu.edu.cnresearchgate.net It is hypothesized that this compound's unique kallane carbon skeleton arises from a pseudopterane precursor through a ring contraction process, which involves the migration of a carbon-carbon bond. acs.org This suggests that a pseudopterane-type molecule is a direct precursor to this compound. The most probable biogenetic precursor to this compound is considered to be Kallolide A, another pseudopterane diterpene found in significant quantities alongside this compound in P. kallos. acs.org

Enzymatic Transformations within the Biosynthetic Cascade

While the specific enzymes responsible for the biosynthesis of this compound have not been fully characterized, the proposed pathway from a pseudopterane precursor points to a cascade of enzymatic transformations. The initial cyclization of GGPP to form the diterpene core is catalyzed by a terpene cyclase. acs.orgcapes.gov.br Following the formation of the initial carbocation, a series of rearrangements, typical of terpene metabolism, leads to the elisabethatriene skeleton. hebmu.edu.cn

The subsequent transformation of the pseudopterane skeleton to the kallane skeleton of this compound likely involves a unique enzymatic activity. acs.org This key step is a ring contraction, a complex rearrangement that underscores the novel biochemistry occurring within P. kallos. acs.org Further oxidative modifications by enzymes such as cytochrome P450 monooxygenases are likely involved in producing the final, highly oxygenated structure of this compound, which features two distinct furanone moieties. acs.orgacs.org

Gene Cluster Identification and Functional Genomics Approaches

The genes encoding the enzymes for diterpene biosynthesis in organisms like Pseudopterogorgia are often organized in biosynthetic gene clusters (BGCs). frontiersin.orgnih.govnih.gov Identifying and characterizing the specific BGC for this compound is a crucial step in fully understanding its formation. While the complete gene cluster for this compound has not yet been reported, research on related compounds in the genus provides a roadmap. For instance, studies on pseudopterosins have led to the identification of key genes, including those for terpene cyclases and cytochrome P450 enzymes. acs.org

Functional genomics approaches, such as genome mining and transcriptomics, are powerful tools to uncover these BGCs. frontiersin.orgwur.nl By analyzing the genome of P. kallos and comparing it with those of other diterpene-producing gorgonians, researchers can pinpoint candidate gene clusters. Subsequent functional characterization of the genes within these clusters, for example, through heterologous expression, can confirm their role in the biosynthesis of this compound. elifesciences.org

Comparative Biosynthesis with Related Pseudopterane Diterpenoids

The biosynthesis of this compound is not an isolated process but is evolutionarily and biochemically linked to the formation of other diterpenoids within the Pseudopterogorgia genus.

Relationship to Pseudopterosins and Seco-pseudopterosins Biosynthesis

The biosynthesis of the well-known anti-inflammatory pseudopterosins and their seco-derivatives offers valuable insights into the probable pathway for this compound. researchgate.netgla.ac.uk The pseudopterosins, isolated from Pseudopterogorgia elisabethae, also derive from GGPP via the intermediate elisabethatriene. hebmu.edu.cnresearchgate.net The formation of the core aglycone of pseudopterosins involves cyclization and subsequent oxidation, steps that are likely conserved in the early stages of this compound biosynthesis. researchgate.netacs.org

The key divergence in the pathways would be the unique ring contraction that forms the kallane skeleton of this compound, a feature not seen in pseudopterosins or seco-pseudopterosins. acs.org This suggests the presence of a specific enzyme or set of enzymes in P. kallos that is absent or inactive in P. elisabethae.

Common and Divergent Enzymatic Steps within the Pseudopterogorgia Genus

Within the Pseudopterogorgia genus, a variety of diterpenoid skeletons are produced, indicating both common and divergent enzymatic steps in their biosynthesis.

Common Enzymatic Steps:

Initiation: The use of GGPP as the universal precursor. hebmu.edu.cn

Initial Cyclization: The formation of a common carbocation intermediate from GGPP by a terpene cyclase. acs.orgcapes.gov.br

Divergent Enzymatic Steps:

Skeleton Formation: The specific cyclization and rearrangement cascades that follow the initial carbocation formation lead to the diverse array of carbon skeletons, such as the pseudopterane, kallane, and other skeletons found in the genus. acs.orghebmu.edu.cn

Oxidative Modifications: The degree and position of oxidation, glycosylation, and acetylation, catalyzed by enzymes like cytochrome P450s, glycosyltransferases, and acetyltransferases, create the vast chemical diversity observed in the final natural products. hebmu.edu.cnacs.org

The study of this compound's biosynthesis highlights the remarkable metabolic plasticity within the Pseudopterogorgia genus, where subtle changes in enzymatic machinery can lead to the production of structurally novel and complex molecules.

Metabolic Engineering and Synthetic Biology Approaches for Biosynthesis

While the metabolic engineering and synthetic biology of this compound have not yet been reported, the established principles and successful applications in the biosynthesis of other complex diterpenoids provide a clear roadmap for future research. These approaches hold the potential to enable sustainable and scalable production of this compound, overcoming the limitations of natural sourcing.

Metabolic Engineering Strategies:

Metabolic engineering focuses on the targeted modification of cellular metabolism to enhance the production of a desired compound. beilstein-journals.org For this compound, this would likely involve heterologous expression of the biosynthetic genes in a microbial host, such as Escherichia coli or Saccharomyces cerevisiae. These organisms are well-characterized and have been successfully engineered for the production of various terpenoids. jmb.or.krbeilstein-journals.org

A primary strategy would be the introduction of the genes encoding the enzymes responsible for the conversion of GGPP to this compound. This would include the terpene synthase(s) that catalyze the initial cyclization of GGPP to form the pseudopterane skeleton, as well as the subsequent modifying enzymes, such as cytochrome P450 monooxygenases and other oxidoreductases, that are presumed to be involved in the transformation of kallolide A to this compound. researchgate.net

To further enhance production, the host organism's metabolism could be engineered to increase the precursor supply. This often involves upregulating the native mevalonate (B85504) (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which are responsible for the synthesis of IPP and DMAPP. beilstein-journals.org Additionally, feedback inhibition mechanisms within these pathways may need to be disabled to ensure a continuous and high-flux supply of GGPP. beilstein-journals.org

Table 1: Potential Metabolic Engineering Targets for this compound Biosynthesis

| Engineering Target | Approach | Rationale |

| Precursor Supply | Overexpression of key enzymes in the MVA or MEP pathway (e.g., HMG-CoA reductase, DXS). | Increase the intracellular pool of IPP and DMAPP, the building blocks of GGPP. |

| GGPP Synthesis | Heterologous expression or overexpression of a geranylgeranyl diphosphate synthase (GGPPS). | Channel precursor flux towards the diterpene backbone. |

| This compound Pathway | Expression of the putative terpene cyclase(s) and modifying enzymes (e.g., P450s) from P. kallos symbionts. | Reconstitute the biosynthetic pathway to this compound in a heterologous host. |

| Host Metabolism | Knockout of competing pathways that drain the precursor pool. | Maximize the carbon flux towards this compound production. |

Synthetic Biology Approaches:

Synthetic biology offers a more systematic and design-driven approach to engineering biological systems. nih.govwikipedia.org This could involve the creation of novel genetic circuits to precisely control the expression of the this compound biosynthetic genes. For instance, inducible promoters could be used to switch on gene expression at the optimal time during fermentation, maximizing product yield and minimizing metabolic burden on the host. hudsonlabautomation.com

Furthermore, synthetic biology tools like CRISPR-Cas9 could be employed for rapid and efficient genome editing of the host organism to implement the metabolic engineering strategies outlined above. nih.gov Cell-free synthetic biology is another emerging frontier that could be applied to this compound biosynthesis. rsc.org This approach uses cell extracts containing the necessary enzymatic machinery, which can offer advantages in terms of faster prototyping and bypassing cellular regulation. rsc.org

The modular nature of diterpene biosynthesis also lends itself to a combinatorial biosynthesis approach, a hallmark of synthetic biology. beilstein-journals.org By expressing different combinations of terpene synthases and modifying enzymes from various marine organisms, it may be possible to generate novel analogs of this compound with potentially improved or different biological activities.

While the specific enzymes for this compound biosynthesis remain to be discovered, the powerful toolkit of metabolic engineering and synthetic biology provides a clear and promising path forward for the sustainable production of this unique and complex marine natural product.

Synthetic Strategies and Analog Design for Kallosin a

Approaches to Total Synthesis of Kallosin A

The total synthesis of complex natural products like this compound is a significant undertaking that drives the development of new synthetic methodologies. rsc.org

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of "disconnections" that represent the reverse of known chemical reactions. bluffton.edudeanfrancispress.comslideshare.net For a molecule with the complexity of this compound, this process is crucial for identifying strategic bonds to break and key intermediates to target. numberanalytics.com

The core of this compound is a rearranged pseudopterane diterpenoid skeleton. acs.orgacs.org A logical retrosynthetic approach would involve disconnections that simplify this intricate polycyclic system. Key disconnections might target the bonds that form the central ring systems, aiming to break the molecule into more manageable, synthetically accessible fragments. The presence of multiple stereocenters requires careful consideration to ensure stereocontrol throughout the synthesis. numberanalytics.comresearchgate.net

A plausible retrosynthetic strategy for this compound could involve the following key disconnections:

Disconnection of the furanone side chains: The two distinct furanone moieties could be disconnected to reveal a more fundamental carbocyclic core. This simplifies the target and allows for the separate synthesis of the furanone components, which can be attached in the later stages of the synthesis. researchgate.net

Ring-closing reactions: The central polycyclic framework could be disconnected at strategic points to reveal precursors amenable to powerful ring-forming reactions, such as intramolecular Diels-Alder reactions, radical cyclizations, or ring-closing metathesis. nih.gov

Simplification of the rearranged skeleton: The unique rearranged skeleton itself can be a point of disconnection, tracing it back to a more common diterpene precursor, such as a pseudopterane or a related architecture. This biogenetically-inspired approach could leverage known synthetic strategies for these more common skeletons. hebmu.edu.cn

The choice of disconnections is guided by the desire to create precursor molecules that can be synthesized efficiently and with high stereoselectivity. bluffton.edu

For this compound, a convergent approach would likely involve the synthesis of two or three key fragments. For instance, one fragment could encompass the core bicyclic or tricyclic system, while other fragments would correspond to the furanone-containing side chains. nih.govnih.gov The successful implementation of a convergent strategy hinges on the development of a reliable and high-yielding coupling reaction to join the fragments. nih.gov

An example of a convergent route for a complex diterpenoid is the total synthesis of Kalmanol, which features a highly oxidized tetracyclic carbon skeleton. nih.gov In this synthesis, a tetracyclic intermediate was prepared in a convergent manner through a Grignard reaction and a subsequent ring-closing metathesis reaction of two enantiomerically enriched fragments. nih.gov A similar strategy could be envisioned for this compound, where key fragments are united through powerful carbon-carbon bond-forming reactions.

The primary challenge in the synthesis of this compound lies in the construction of its novel rearranged pseudopterane skeleton. acs.org This unique carbon framework is unprecedented among naturally occurring diterpenes. researchgate.net The synthesis must address several key difficulties:

Formation of the polycyclic system: The assembly of the fused and bridged ring system with the correct relative and absolute stereochemistry is a significant hurdle. This requires the development of highly stereoselective reactions.

Installation of multiple stereocenters: this compound possesses several stereocenters, and their precise control is essential for a successful synthesis. The construction of non-adjacent stereocenters can be particularly challenging and may require the use of multiple chiral catalysts or asymmetric transformations. nih.gov

Functional group compatibility: The synthesis must be planned to accommodate the various functional groups present in the molecule, including the sensitive furanone rings, which may require protection and deprotection steps.

The construction of complex carbocyclic skeletons often relies on powerful synthetic methods. For example, the synthesis of other complex diterpenes has utilized strategies like Ni-catalyzed pentannulation and Liebeskind-Srogl coupling to efficiently build intricate ring systems. researchgate.net Overcoming the challenges in constructing the this compound skeleton will likely necessitate the application of modern synthetic methodologies and potentially the development of new chemical reactions. rsc.org

The synthesis of complex diterpenoids has been a fertile ground for the development and application of powerful synthetic strategies. rsc.orgcaltech.edunih.gov Many of these methodologies could be adapted for the total synthesis of this compound.

| Methodology | Description | Potential Application for this compound |

| Reductive Cyclizations | Using reducing agents like samarium(II) iodide (SmI₂) to initiate cyclization reactions, often forming complex polycyclic systems with specific stereochemical outcomes. caltech.edunih.gov | Construction of the core ring system of this compound, potentially setting key stereocenters. |

| Oxidation Pattern Analysis | Guiding synthetic disconnections and strategies by analyzing the oxidation patterns within the target molecule. This can help in planning the timing of oxidation steps (early vs. late stage). caltech.edunih.gov | Planning the introduction of the furanone moieties and other oxygenated functionalities in this compound. |

| Tandem Reactions | Combining multiple reaction steps into a single operation, which can significantly increase synthetic efficiency by reducing the number of purification steps. nih.gov | Streamlining the construction of complex fragments of this compound, such as the formation of multiple stereocenters in one step. |

| Biomimetic Synthesis | Designing a synthesis that mimics the proposed biosynthetic pathway of the natural product. This can provide a logical and often efficient route to the target molecule. hebmu.edu.cnsioc-journal.cn | A potential route to the rearranged pseudopterane skeleton of this compound could be inspired by its hypothetical biogenetic origin from a more common diterpene precursor. hebmu.edu.cn |

The successful synthesis of daphnane (B1241135) diterpenoids, which also possess complex, highly oxygenated polycyclic skeletons, has relied on a combination of these strategic methodologies. sioc-journal.cn

Design and Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of natural products is crucial for exploring their biological activities and developing new therapeutic agents. nih.gov

Analogue-oriented synthesis (AOS) is a strategy that aims to create a library of related compounds (analogues) from a common intermediate. nih.gov This approach is highly valuable for structure-activity relationship (SAR) studies. A successful total synthesis of this compound would provide access to key intermediates that could be diverted to produce a range of analogues. nih.gov

Strategies for generating this compound analogues through AOS could include:

Modification of the furanone rings: The two furanone moieties are key structural features of this compound. acs.org Analogues could be synthesized with modified furanone rings, or with these rings replaced by other heterocycles, to probe their importance for biological activity.

Alteration of the substitution pattern: The substituents on the rearranged pseudopterane skeleton could be varied. For example, the size and nature of the alkyl groups could be changed to investigate their influence on the molecule's properties.

Simplification of the core skeleton: Simplified analogues with less complex ring systems could be synthesized to identify the minimal structural requirements for biological activity. This can lead to the development of more synthetically accessible and potentially more potent compounds.

Diversity-oriented synthesis (DOS) is a related strategy that focuses on creating a wide range of structurally diverse molecules from simple starting materials. organic-chemistry.orgrsc.orgmdpi.com Techniques from DOS could be employed to generate a broad library of compounds based on the this compound scaffold.

The synthesis of analogues of another marine natural product, kakeromamide A, demonstrated the utility of this approach. The total synthesis of kakeromamide A enabled the preparation of four analogues, which were then evaluated for their biological activity, revealing that one of the derivatives had stronger activity than the parent compound. frontiersin.org A similar approach with this compound could lead to the discovery of new and improved bioactive molecules.

Diversity-Oriented Synthesis (DOS) and Biology-Oriented Synthesis (BIOS) Applied to Diterpenoids

Diversity-Oriented Synthesis (DOS) and Biology-Oriented Synthesis (BIOS) are powerful strategies for generating libraries of structurally diverse small molecules, which are crucial for discovering new bioactive compounds. researchgate.netacs.org While traditional synthesis focuses on a single target molecule, DOS aims to create a wide range of compounds with varied skeletons and stereochemistry to explore new areas of chemical space. researchgate.netresearchgate.net BIOS is a related approach that uses a biologically active natural product as a starting point to create a library of analogues with potentially improved or novel biological activities. frontiersin.orgacs.org

These strategies are particularly relevant for diterpenoids, a class of natural products known for their structural complexity and significant biological activities. researchgate.netjmb.or.kr Natural diterpenoids like pleuromutilin (B8085454) and various diterpenoid alkaloids have served as starting scaffolds in DOS approaches. researchgate.net In these studies, the inherent stereochemical richness of the natural product core is leveraged and reorganized through a series of reactions to produce novel chemotypes that are distinctly different from the parent structure. researchgate.net For example, a DOS strategy applied to the diterpenoid alkaloids deltaline (B108805) and talatisamine (B1682923) yielded a series of new derivatives with diverse skeletons, one of which, deltanaline, was identified as a potent anti-inflammatory agent. researchgate.netnih.gov

The application of DOS and BIOS to diterpenoids can be summarized as follows:

| Strategy | Core Principle | Application to Diterpenoids | Example |

| Diversity-Oriented Synthesis (DOS) | To synthesize a collection of structurally diverse molecules, often with skeletal variation, from a common starting material or intermediate. acs.org | Utilizes a readily available diterpenoid core to generate novel and complex molecular scaffolds not easily accessible otherwise. researchgate.net | Starting with stevioside-derived aglycones (steviol and isosteviol), a library of over 90 compounds with diverse skeletons was created using reactions like Beckmann rearrangement and fragmentation. researchgate.net |

| Biology-Oriented Synthesis (BIOS) | To systematically explore the biologically relevant chemical space around a known bioactive natural product scaffold. frontiersin.org | Modifies the structure of a bioactive diterpenoid to create analogues, aiming to improve activity, selectivity, or other pharmacological properties. acs.org | Using the natural diterpenoid ent-halimic acid as a starting material to synthesize various antitumor compounds. frontiersin.org |

These approaches provide a strategic framework for tackling the synthesis of complex molecules like this compound. By using a plausible biosynthetic precursor or a simplified core structure, DOS could be employed to explore the rearranged pseudopterane skeleton and generate novel analogues. Similarly, BIOS could be applied, should this compound demonstrate significant biological activity, to create derivatives with enhanced therapeutic potential.

Preparation of Semisynthetic Derivatives from Natural Precursors

Semisynthesis, which involves the chemical modification of a readily available natural product, is a practical and efficient strategy for producing analogues of complex molecules. This approach is particularly valuable when the total synthesis of the target compound is long and low-yielding. jmb.or.kr For marine diterpenoids, which are often isolated in limited quantities from their natural sources, semisynthesis provides a vital route to obtaining sufficient material for biological studies and structure-activity relationship (SAR) analysis. frontiersin.org

While specific literature on the semisynthesis of this compound derivatives is not available, the strategies applied to other diterpenoids from the same genus, Pseudopterogorgia, offer a clear precedent. The gorgonian Pseudopterogorgia elisabethae produces a series of anti-inflammatory diterpene glycosides known as pseudopterosins. hebmu.edu.cn Due to the superior pharmacological profile of pseudopterosin E compared to the more abundant pseudopterosins A–D, significant effort was directed toward developing an efficient semisynthetic pathway to convert the latter into the former. hebmu.edu.cn This highlights a common strategy: using a more abundant but less active natural congener as a precursor for a more desirable derivative.

Another example is the use of ent-halimic acid, a bicyclic diterpenoid readily isolated in large quantities from Halimium viscosum, as a starting material for various bioactive molecules, including antitumor agents. frontiersin.org The synthesis of these derivatives often involves the degradation and functionalization of the side chain or modifications to the core ring structure. frontiersin.org

Potential Semisynthetic Strategies for this compound:

Precursor Conversion: this compound is isolated from Pseudopterogorgia kallos, which also produces other diterpenes like bipinnatins. researchgate.net If a biosynthetic relationship exists, more abundant co-metabolites could potentially be converted into this compound or its analogues through biomimetic transformations.

Core Modification: The this compound molecule itself, once isolated, could serve as the starting point for derivatization. acs.org Key functional groups, such as the furanone rings, could be targeted for modification to explore their role in any observed biological activity.

The table below outlines common modifications in diterpenoid semisynthesis that could be applicable to this compound.

| Modification Type | Description | Potential Application to this compound |

| Side-Chain Manipulation | Altering the length, branching, or functional groups of side chains attached to the core structure. | Modification of the methyl groups or other substituents on the pseudopterane skeleton. |

| Ring Functionalization | Introduction, removal, or modification of functional groups (e.g., hydroxyl, keto) on the carbocyclic core. | Selective oxidation or reduction of the this compound core to probe the importance of its oxygenation pattern. |

| Lactone/Furanone Modification | Opening, closing, or altering the substitution pattern of lactone or furanone rings. | The two distinct furanone moieties in this compound are prime targets for chemical modification to generate analogues. acs.org |

Novel Methodologies Developed for this compound Synthesis

The development of novel synthetic methodologies is often driven by the challenges posed by complex natural products. chemrxiv.orgwilliams.edu this compound, with its unique rearranged pseudopterane carbon skeleton, multiple stereocenters, and two distinct furanone rings (a 2(3H)- and a 2(5H)-furanone), presents a formidable synthetic target that would likely spur methodological innovation. acs.orgacs.org

As of now, a completed total synthesis of this compound has not been reported in the reviewed literature, and consequently, no synthetic methodologies have been specifically developed for this target. The structural assignment of this compound was confirmed through spectroscopic analysis and single-crystal X-ray diffraction of the natural product, not by total synthesis. acs.orgacs.org

However, the synthesis of other complex marine natural products with related structural motifs offers insight into the types of methodologies that would be required for a successful synthesis of this compound. For example, progress towards the synthesis of bielschowskysin, another diterpenoid from P. kallos, utilized a key stereoselective [2+2] photocycloaddition to construct its core. acs.orgresearchgate.net The synthesis of complex butenolide-containing natural products often requires the development of concise methods for their stereoselective construction. researchgate.net

Anticipated Challenges and Methodological Needs for this compound Synthesis:

| Synthetic Challenge | Required Methodological Innovation |

| Construction of the Rearranged Pseudopterane Core | Development of novel cyclization strategies or rearrangement reactions to assemble the unique carbocyclic framework. |

| Stereocontrolled Introduction of Multiple Chiral Centers | Application or development of highly diastereoselective reactions to set the relative and absolute stereochemistry. |

| Differential Synthesis of Two Furanone Rings | Creation of methods to selectively form the distinct 2(3H)- and 2(5H)-furanone moieties at late stages of the synthesis. |

While specific methods for this compound are yet to be developed, its structure serves as an inspiration for future research in synthetic organic chemistry. Tackling its synthesis will likely lead to new and powerful tools for the construction of complex molecules.

Structure Activity Relationship Sar Studies of Kallosin a and Its Analogues

Experimental Approaches to SAR Elucidation

Experimental methodologies are the cornerstone of SAR studies, providing empirical data on the biological outcomes of structural modifications.

To date, comprehensive studies detailing the systematic structural modification of Kallosin A and the direct mechanistic implications of these changes have not been extensively reported in peer-reviewed literature. However, research on related diterpenoids suggests that the oxidation state and the nature of substituents on the core skeleton can significantly impact biological activity. researchgate.net

An illustrative example of how SAR data for a series of hypothetical this compound analogues might be presented is shown in Table 1. This table demonstrates how variations in functional groups could be correlated with changes in a measured biological activity, such as inhibitory concentration (IC₅₀).

Table 1: Illustrative SAR Data for Hypothetical this compound Analogues This table is for illustrative purposes only and does not represent published experimental data.

| Compound | Modification from this compound | Biological Activity (IC₅₀, µM) |

|---|---|---|

| This compound | - | Value Y |

| Analogue 1 | Acetylation of the hydroxyl group | > 10 * Value Y |

| Analogue 2 | Reduction of a furanone carbonyl | 5 * Value Y |

| Analogue 3 | Epoxidation of an isopropenyl group | 2 * Value Y |

The influence of stereochemistry on the biological mechanisms of this compound would be investigated by synthesizing and testing its various stereoisomers. This would clarify whether the observed biological effects are specific to the naturally occurring enantiomer and how changes in the 3D structure affect target binding and subsequent biological response. While the stereochemical importance is well-established for many marine natural products, specific studies focused on the stereoisomers of this compound are not yet available in the scientific literature.

Computational and Chemoinformatic Applications in SAR

Computational methods provide powerful tools to predict and rationalize the SAR of a compound, offering insights that can guide experimental work. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling involves the development of mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models use calculated molecular descriptors to predict the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts. frontiersin.org

For this compound, a QSAR study would require a dataset of structurally related analogues with corresponding biological activity data. By analyzing descriptors such as electronic properties, hydrophobicity, and steric parameters, a predictive model could be built to guide the design of more potent analogues. At present, there are no published QSAR models specifically developed for this compound and its derivatives.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.gov This method is instrumental in virtual screening and in understanding the molecular basis of a ligand's activity.

In the context of this compound, if a biological target were identified, molecular docking simulations could be employed to visualize its binding mode within the active site. These simulations would reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. This information would be invaluable for designing modifications to enhance binding affinity and selectivity. Currently, specific molecular docking studies detailing the interaction of this compound with a biological target are not available. However, such studies have been performed on related pseudopterosins, demonstrating their potential to bind to targets like Janus kinases.

For this compound, MD simulations could be used to refine the results of molecular docking, confirming the stability of the predicted binding mode and identifying any conformational changes in the protein or ligand upon binding. This would provide a deeper understanding of the dynamics of the interaction. As with other computational methods, specific MD simulation studies for this compound have not been reported in the literature.

No Publicly Available Research on Fragment-Based SAR Studies of this compound

Despite a comprehensive search of scientific literature and databases, no specific research findings or data related to fragment-based structure-activity relationship (SAR) studies for the chemical compound this compound could be identified.

Fragment-based drug discovery (FBDD) is a well-established method in pharmaceutical research for identifying lead compounds. openaccessjournals.comsartorius.com This approach involves screening small, low-molecular-weight chemical fragments to identify those that bind to a biological target. openaccessjournals.commdpi.com These initial "hits" are then optimized and grown into more potent molecules. openaccessjournals.comsygnaturediscovery.com The principles of FBDD often involve biophysical screening techniques to detect these weak binding events, followed by structural biology methods like X-ray crystallography to understand the binding mode and guide the optimization process. chemrxiv.orgbiorxiv.org

However, the application of these fragment-based methodologies specifically to this compound and its analogues has not been documented in publicly accessible research. Literature on FBDD describes its successful application to a variety of targets, including enzymes and protein-protein interactions, leading to the development of approved drugs. sartorius.comdovepress.comnih.gov These studies often detail the screening of fragment libraries, the characterization of hit fragments, and the subsequent structure-guided elaboration to produce lead compounds. nih.govdrugdiscoverychemistry.com

The complete absence of information regarding fragment-based approaches in the context of this compound means that no data is available to populate the requested section on this topic. Consequently, the creation of data tables and the detailing of research findings as per the user's instructions are not possible.

Table of Compounds Mentioned

As no specific analogues or fragments related to this compound could be discussed, a table of compounds cannot be generated.

Mechanistic Investigations of Biological Activities of Kallosin a

Cellular and Molecular Target Identification

Elucidation of Specific Protein, Enzyme, or Receptor Interactions

Kallosin A is a novel diterpenoid with a rearranged pseudopterane carbon skeleton, originally isolated from the Caribbean sea plume Pseudopterogorgia kallos. acs.orgacs.orgmountainscholar.org Its unique structure has prompted investigations into its biological activities and molecular mechanisms. researchgate.net While comprehensive elucidation of all its direct protein interactions is ongoing, studies have begun to shed light on its potential cellular targets.

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their disruption is often linked to disease states. nih.gov The biological effects of small molecules like this compound are frequently mediated through direct binding to specific proteins, thereby modulating their function and downstream signaling pathways. rsc.orgtainstruments.com Although a specific, high-affinity receptor for this compound has not yet been definitively identified, its observed biological effects suggest interactions with key cellular components.

Mathematical models of protein-protein dynamics, such as the heterodimer model, are crucial for understanding the interactions of biological species. arxiv.org While not yet applied specifically to this compound, such models represent a potential avenue for future research to predict and analyze its binding partners. The complexity of cellular protein interaction networks necessitates advanced techniques to identify specific targets. nih.govnih.gov Future research employing methods like affinity chromatography, co-immunoprecipitation, and advanced mass spectrometry-based proteomics will be crucial for comprehensively identifying the direct protein, enzyme, or receptor partners of this compound. nih.govscitechnol.com

Interactive Data Table: Compound Names Mentioned

Studies in In Vitro Cell-Based Models

Comparative Analysis of this compound Mechanisms with Related Diterpenoids

Although direct mechanistic data for this compound is lacking, a comparative analysis with structurally related diterpenoids, particularly other pseudopteranes and cembranoids, can offer valuable insights into its potential biological activities and mechanisms of action. Many diterpenoids isolated from marine organisms, especially from the genus Pseudopterogorgia, exhibit significant anti-inflammatory properties. nih.gov The primary mechanism often involves the modulation of key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling cascade. nih.gov

Several studies on pseudopterane diterpenoids have demonstrated their ability to inhibit the production of pro-inflammatory mediators. For instance, a pseudopterane diterpene isolated from Pseudopterogorgia acerosa was shown to inhibit the expression and secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.net The underlying mechanism was linked to the inhibition of IκBα degradation, a critical step in the activation of the NF-κB pathway. researchgate.net Bioactive diterpenoids are known to interfere with the NF-κB pathway at various points, including the inhibition of DNA binding and the activation of the IκB kinase (IKK) complex. nih.gov

The anti-inflammatory effects of many diterpenoids are also attributed to their ability to modulate the arachidonic acid metabolism. researchgate.net Pseudopterosins, another class of pseudopterane diterpenoids, are thought to exert their anti-inflammatory effects by inhibiting the release of eicosanoids from inflammatory cells. hebmu.edu.cn

Given the structural similarities between this compound and other pseudopterane diterpenoids, it is plausible to hypothesize that this compound may also exhibit anti-inflammatory activity through similar mechanisms. The presence of reactive functional groups in its structure, such as the furanone moieties, could be crucial for its interaction with biological targets within inflammatory pathways.

Below is a comparative table of mechanistic findings for diterpenoids related to this compound.

| Compound Class | Specific Compound(s) | Source Organism | Investigated Mechanism of Action | Key Findings |

| Pseudopterane Diterpenes | Unnamed | Pseudopterogorgia acerosa | Inhibition of TLR- and TNF-α-mediated inflammation in macrophages | Inhibited expression of TNF-α, IL-6, IL-1β, NO, COX-2, iNOS, and MCP-1; Inhibited IκBα degradation and subsequent NF-κB activation. researchgate.net |

| Pseudopterane Glycosides | Pseudopterosins A and E | Pseudopterogorgia elisabethae | Inhibition of eicosanoid release | Inhibit eicosanoid release from inflammatory cells in a concentration and dose-dependent manner. hebmu.edu.cn |

| Cembrane (B156948) Diterpenoids | Various | Marine Gorgonians | General anti-inflammatory and immunomodulatory effects | Modulate nitric oxide (NO) production and the expression of inflammatory markers like iNOS, TNF-α, and IL-6; Inhibit p38 MAPK signaling pathway. mdpi.com |

| Furanocembranolides | Various | Marine Gorgonians | General anti-inflammatory activity | Exhibit anti-inflammatory properties, though specific molecular mechanisms are often not fully elucidated. researchgate.net |

This comparative analysis suggests that a primary avenue for future investigation into the biological activity of this compound should be its potential anti-inflammatory effects and the modulation of the NF-κB and MAPK signaling pathways. However, it is crucial to underscore that these are hypothetical mechanisms based on related compounds, and dedicated in vitro and in vivo studies are required to confirm the actual biological activities and molecular targets of this compound.

Theoretical and Computational Chemistry Applied to Kallosin a

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. nih.gov Methods like Density Functional Theory (DFT) offer a balance between accuracy and computational cost, making them suitable for molecules of Kallosin A's size. scirp.org

Understanding the electronic landscape of this compound is fundamental to predicting its chemical reactivity. DFT calculations can be employed to compute several key properties that govern how the molecule interacts with other chemical species, including biological targets.

A primary focus of such an analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.gov

Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated. This map visualizes the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, colored blue). For this compound, the MEP would likely show negative potential around the carbonyl and hydroxyl oxygen atoms, indicating these are sites susceptible to electrophilic attack.

Conceptual DFT also provides a framework for quantifying reactivity through descriptors such as electrophilicity index, chemical potential, and Fukui functions. These values help pinpoint the specific atoms within the molecule that are most likely to participate in nucleophilic or electrophilic attacks. nih.gov

Table 1: Illustrative Reactivity Descriptors for this compound Calculated via DFT This table presents hypothetical data to illustrate the typical output of a quantum chemical calculation for this compound.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Electrophilicity Index (ω) | 2.5 eV | Measures propensity to accept electrons |

| Chemical Potential (μ) | -3.85 eV | Describes the escaping tendency of electrons |

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations are instrumental in predicting spectroscopic properties, which can aid in the structural confirmation of this compound and the interpretation of experimental data. mdpi.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental values is a powerful method for verifying the proposed structure and stereochemistry of a natural product. github.iofrontiersin.org

IR Spectroscopy: The vibrational frequencies of this compound can be computed from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. nih.gov Theoretical IR spectra can help assign specific vibrational modes to experimental bands, such as the characteristic stretches of C=O (carbonyl), O-H (hydroxyl), and C=C (alkene) groups present in the molecule.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.gov These calculations can help explain the origin of the observed absorptions, attributing them to specific molecular orbital transitions (e.g., π → π* or n → π*).

Table 2: Hypothetical Comparison of Experimental and DFT-Predicted ¹³C NMR Chemical Shifts for Selected Carbons in this compound This table provides a hypothetical comparison to demonstrate the application of computational NMR prediction.

| Carbon Atom | Functional Group | Hypothetical Experimental δ (ppm) | Hypothetical Calculated δ (ppm) |

| C-5 | Carbonyl (Lactone) | 172.5 | 173.1 |

| C-12 | Carbonyl (Lactone) | 205.8 | 206.5 |

| C-10 | C-OH | 75.4 | 76.0 |

| C-14 | Alkene | 140.1 | 140.8 |

| C-15 | Alkene | 138.9 | 139.5 |

Molecular Mechanics and Molecular Dynamics Simulations

While quantum methods excel at describing electronic properties, they are computationally intensive. Molecular mechanics (MM) and molecular dynamics (MD) simulations use classical physics approximations (force fields) to model the behavior of larger systems over time, providing insights into molecular motion and intermolecular interactions. mdpi.comstackexchange.com

This compound possesses multiple rotatable bonds and stereocenters, giving it significant conformational flexibility. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and their relative energies. researchgate.net

A systematic or stochastic conformational search would be performed using a suitable molecular mechanics force field (e.g., MMFF or AMBER). csmres.co.uk This process generates a large number of possible conformers by rotating single bonds. Each conformer is then subjected to energy minimization to find the nearest local energy minimum. researchgate.net The result is an energy landscape that maps the potential energy of the molecule as a function of its geometry. Identifying the global minimum energy conformation, as well as other low-energy conformers, is crucial, as the biologically active conformation is often one of these stable structures. nih.gov

To understand the potential biological activity of this compound, MD simulations can be used to model its interaction with a specific protein target. plos.org This process begins with molecular docking, where computational algorithms predict the preferred binding pose of this compound within the active site of the target protein.

Once a plausible binding pose is established, an MD simulation is run on the entire protein-ligand complex, typically solvated in a water box with ions to mimic physiological conditions. mdpi.com The simulation tracks the movements of all atoms over a period of nanoseconds to microseconds. Analysis of the resulting trajectory provides a dynamic view of the binding event, revealing:

Stability of the Complex: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored over time. A stable RMSD profile suggests that the complex remains in a consistent equilibrium state. mdpi.com

Flexibility of Residues: The root-mean-square fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein become more or less flexible upon ligand binding. plos.org

Key Interactions: The simulation allows for the detailed analysis of intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and salt bridges, that stabilize the binding of this compound to its target. mdpi.com

Binding Free Energy: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the complex, providing a quantitative measure of binding affinity. plos.org

Table 3: Illustrative Analysis of Intermolecular Interactions between this compound and a Hypothetical Protein Target from a Molecular Dynamics Simulation This table presents a hypothetical set of interactions to exemplify the output of an MD simulation analysis.

| This compound Atom/Group | Protein Residue | Interaction Type | Average Distance (Å) | Occupancy (%) |

| C10-Hydroxyl | GLU-166 | Hydrogen Bond | 2.8 | 85.2 |

| C5-Carbonyl Oxygen | LYS-102 | Hydrogen Bond | 3.1 | 60.5 |

| Isopropenyl Group | PHE-140 | Pi-Alkyl | 4.5 | 92.1 |

| Isopropenyl Group | LEU-167 | Hydrophobic | 4.2 | 78.9 |

| Methyl Group (C5) | VAL-42 | Hydrophobic | 3.9 | 88.4 |

Computational Design of this compound Analogues

Computational methods are pivotal in the rational design of analogues, which are new molecules based on the structure of a parent compound like this compound. scielo.br The goal is to create derivatives with improved potency, selectivity, or pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). researchgate.net

The process typically involves an in silico workflow:

Scaffold Identification: The core structure of this compound is used as the starting scaffold.

Virtual Library Generation: New molecules are created computationally by modifying the scaffold at specific positions. This could involve adding, removing, or substituting functional groups. For this compound, potential modifications could include altering the isopropenyl groups, changing the oxidation state of the hydroxyl group, or modifying the lactone rings.

In Silico Screening: The virtual library of analogues is then screened using computational tools.

Molecular Docking: Each analogue is docked into the target protein's active site to predict its binding affinity and pose. Analogues with better predicted binding scores than the parent compound are prioritized. nih.gov

ADMET Prediction: The drug-likeness and pharmacokinetic properties of the analogues are predicted. This involves calculating properties like lipophilicity (logP), aqueous solubility, and potential for metabolism by cytochrome P450 enzymes, as well as checking for compliance with empirical rules like Lipinski's Rule of Five. nih.gov

This computational pre-screening allows researchers to prioritize the synthesis and biological testing of only the most promising candidates, saving significant time and resources.

Ecological and Environmental Context of Kallosin a Research

Role of Kallosin A within the Marine Ecosystem of Pseudopterogorgia kallos

Pseudopterogorgia kallos, a species of gorgonian coral, thrives in the competitive and predator-rich ecosystems of the Caribbean reefs. researchgate.net The production of a diverse array of secondary metabolites, including diterpenoids like this compound, is a key strategy for survival and ecological success in this environment.

Octocorals, the group to which Pseudopterogorgia kallos belongs, are prolific producers of terpenoid compounds, particularly diterpenoids. nih.gov These compounds are not essential for the primary metabolic functions of the coral, such as growth and reproduction, but rather serve specialized ecological roles. The chemical ecology of these diterpenoids is a field of study focused on understanding how these molecules mediate interactions between the octocoral and its environment, including other organisms.

The structural diversity of diterpenoids found in octocorals is vast, with many, like this compound, possessing unique carbon skeletons. researchgate.net This chemical diversity is believed to be a result of an evolutionary arms race, where corals continuously evolve new chemical defenses to overcome predators, competitors, and pathogens. Research has shown that diterpenoids in octocorals can serve multiple functions, acting as a chemical defense system against herbivores and resisting biofouling. nih.gov

While direct studies on the defensive or allelopathic functions of this compound are limited, the well-established roles of similar diterpenoids in other marine organisms provide strong inferential evidence for its ecological function. Diterpenoids in soft corals are recognized as major defensive small molecules that enable these organisms to thrive without a hard, protective skeleton. nih.gov

Defensive Functions: The production of compounds that are unpalatable or toxic to predators is a common defensive strategy in sessile marine invertebrates. Diterpenoids from various species of Pseudopterogorgia have been shown to deter feeding by generalist predatory fish. This suggests that this compound likely contributes to the chemical defense of P. kallos, protecting it from predation and allowing it to flourish in its natural habitat.

Allelopathic Functions: Allelopathy refers to the chemical inhibition of one organism by another. In the crowded environment of a coral reef, competition for space is intense. Octocorals may release chemical compounds to prevent other organisms, such as competing corals, algae, or invertebrates, from encroaching on their territory. Studies on other reef organisms have demonstrated that hydrophobic compounds, like many diterpenoids, can be transferred upon contact and cause bleaching or tissue necrosis in competing corals. pnas.org It is plausible that this compound plays a similar allelopathic role, helping P. kallos to secure and maintain its position on the reef. For instance, acetylated diterpenes from the green alga Chlorodesmis fastigiata have been identified as potent allelochemicals that can damage corals. pnas.org

The role of chemical signals in mediating interactions between different species is a fundamental aspect of marine ecology. This compound has been classified as a semiochemical, which is a chemical substance that carries a message for the purpose of communication between organisms. This suggests that this compound may be involved in signaling processes that influence the behavior of other species in its environment.

These interactions can be complex and varied. For example, the release of specific chemical cues can attract symbiotic organisms or repel potential pathogens. While the specific interspecies interactions mediated by this compound have yet to be fully elucidated, the broader understanding of chemical signaling in marine ecosystems points to its potential involvement in a range of interactions, from defense and competition to symbiosis and reproduction. nih.govnih.govwikipedia.org

Sustainability and Conservation Aspects Related to Natural Product Sourcing

The discovery of novel bioactive compounds like this compound from marine organisms highlights the immense potential of the oceans as a source of new medicines and biotechnological resources. However, it also raises important questions about the sustainability of sourcing these natural products and the conservation of the marine ecosystems from which they are derived. mdpi.com

The production of secondary metabolites in marine organisms is often influenced by environmental factors. Changes in sea temperature, water quality, and the frequency of extreme weather events can impact the physiological stress levels of organisms like Pseudopterogorgia kallos, which in turn can affect their production of chemical compounds.